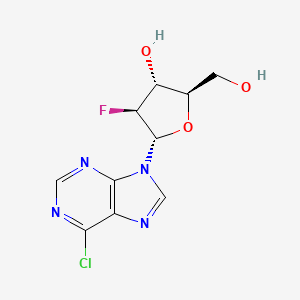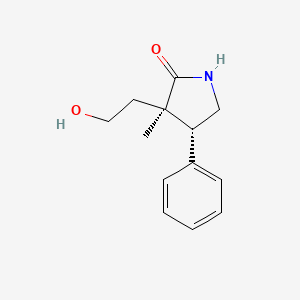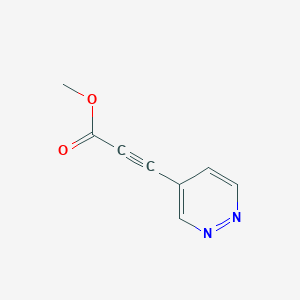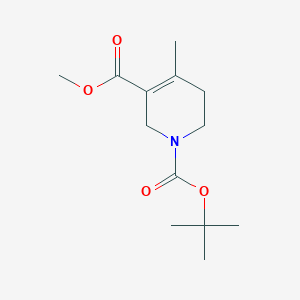
1-tert-Butyl 3-methyl 4-methyl-5,6-dihydropyridine-1,3(2H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-Boc-4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate is a chemical compound that belongs to the class of tetrahydropyridines. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Boc-4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The starting material, 4-methyl-1,2,5,6-tetrahydropyridine, is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced to the amine functionality of the tetrahydropyridine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid, to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl 1-Boc-4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Boc-4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as sodium hydride (NaH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted tetrahydropyridine derivatives
Scientific Research Applications
Methyl 1-Boc-4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 1-Boc-4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the carboxylic acid, which may interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Methyl 1-Boc-4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate can be compared with other similar compounds such as:
Methyl 1-Boc-azetidine-3-carboxylate: Both compounds contain a Boc-protected amine and a methyl ester group, but differ in the ring structure (tetrahydropyridine vs. azetidine).
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: This compound lacks the Boc protecting group and the ester functionality, making it less versatile in synthetic applications.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound contains a boronic acid ester group, which allows for different reactivity and applications in Suzuki-Miyaura coupling reactions.
The uniqueness of Methyl 1-Boc-4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate lies in its combination of a Boc-protected amine and a methyl ester group, providing versatility in synthetic and research applications.
Properties
CAS No. |
1253226-20-8 |
|---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-methyl 4-methyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-9-6-7-14(8-10(9)11(15)17-5)12(16)18-13(2,3)4/h6-8H2,1-5H3 |
InChI Key |
NGGDQVQAVUBAQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CN(CC1)C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



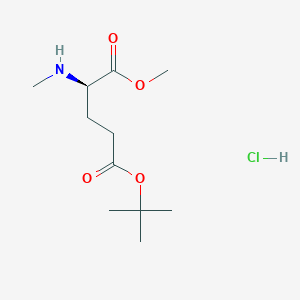
![1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13147316.png)
![(R)-6'-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3'-bipyridin]-4-yl trifluoromethanesulfonate](/img/structure/B13147327.png)
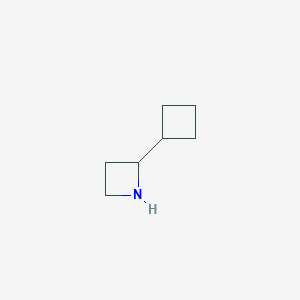
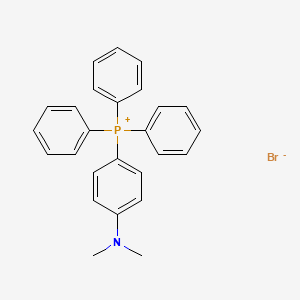
![4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13147339.png)
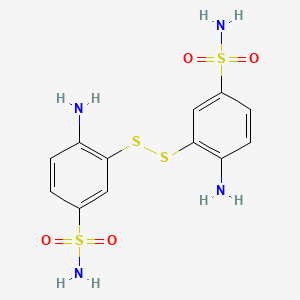
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
![5-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13147363.png)

